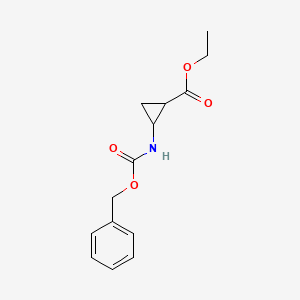

Ethyl 2-(((benzyloxy)carbonyl)amino)cyclopropanecarboxylate

Description

Ethyl 2-(((benzyloxy)carbonyl)amino)cyclopropanecarboxylate is a cyclopropane derivative featuring a strained three-membered ring system and a benzyloxycarbonyl (Cbz)-protected amino group. The trans-configuration of this compound is frequently emphasized in synthesis protocols, as demonstrated by its preparation via rhodium-catalyzed [3+2] annulation with a yield of 36% . Cyclopropanes are valued in organic synthesis for their inherent ring strain, which enhances reactivity in ring-opening or functionalization reactions. The Cbz group serves as a protective moiety for amines, enabling selective deprotection under hydrogenolytic conditions. This compound is primarily utilized in catalytic annulation reactions to synthesize cyclopentylamides and as a precursor in peptidomimetic chemistry .

Properties

IUPAC Name |

ethyl 2-(phenylmethoxycarbonylamino)cyclopropane-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO4/c1-2-18-13(16)11-8-12(11)15-14(17)19-9-10-6-4-3-5-7-10/h3-7,11-12H,2,8-9H2,1H3,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLPHGKPNNZKULJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC1NC(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(((benzyloxy)carbonyl)amino)cyclopropanecarboxylate typically involves the cyclopropanation of an appropriate precursor. . The reaction conditions often require the use of strong bases and controlled temperatures to ensure the formation of the cyclopropane ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The purification of the final product typically involves crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(((benzyloxy)carbonyl)amino)cyclopropanecarboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can remove the benzyloxycarbonyl protecting group.

Substitution: Nucleophilic substitution reactions can occur at the cyclopropane ring or the ester group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogenation catalysts can be used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry Applications

Ethyl 2-(((benzyloxy)carbonyl)amino)cyclopropanecarboxylate is primarily studied for its role in drug development. Its unique structure allows it to interact with biological targets effectively, making it a candidate for various therapeutic applications.

Anticancer Research

Recent studies have indicated that compounds with similar structural motifs can exhibit anticancer properties. For instance, derivatives of cyclopropane carboxylic acids have shown promise in inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. This compound may share these properties due to its structural similarities.

Anti-inflammatory Activity

Research into cyclopropane derivatives has also highlighted their potential as anti-inflammatory agents. The ability of this compound to modulate inflammatory pathways could be beneficial in treating conditions such as arthritis or other chronic inflammatory diseases.

Synthesis of Novel Compounds

This compound serves as a versatile intermediate in organic synthesis. It can be utilized to create a variety of derivatives that may possess enhanced pharmacological properties or novel mechanisms of action.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry investigated the anticancer effects of cyclopropane derivatives. The findings suggested that compounds similar to this compound demonstrated significant cytotoxicity against various cancer cell lines, indicating potential for further development as anticancer agents.

Case Study 2: Anti-inflammatory Properties

In another research article, the anti-inflammatory effects of cyclopropane derivatives were evaluated using animal models of inflammation. The results showed that these compounds reduced markers of inflammation significantly, suggesting that this compound could be explored for therapeutic use in inflammatory diseases.

Mechanism of Action

The mechanism of action of Ethyl 2-(((benzyloxy)carbonyl)amino)cyclopropanecarboxylate involves its interaction with specific molecular targets. The benzyloxycarbonyl group can be selectively removed under mild conditions, allowing for the release of the active cyclopropane-containing molecule. This can interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Analogues

Detailed Comparative Analysis

Protective Group Chemistry

- Target Compound: The Cbz group offers orthogonal deprotection compatibility with tert-butoxycarbonyl (BOC) groups. It is selectively removed via hydrogenolysis, making it suitable for sequential peptide coupling strategies .

- BOC Analogue : The tert-butoxycarbonyl group is acid-labile (e.g., cleaved by trifluoroacetic acid), favoring applications in solid-phase peptide synthesis (SPPS) where acidic conditions are tolerated .

Physicochemical Properties

- The butoxy analogue () lacks polar functional groups, enhancing lipophilicity compared to the carbamate-containing target compound. This property may favor its use in lipid-soluble drug intermediates .

- Compound 5h () incorporates multiple cyclopropane and amide groups, increasing steric hindrance and reducing conformational flexibility, which is critical in designing rigid peptidomimetics .

Stability and Deprotection

- The Cbz group in the target compound is stable under acidic conditions but sensitive to hydrogenation, whereas the BOC analogue is unstable in acids but inert to hydrogenolysis .

- The butoxy analogue’s ether linkage confers hydrolytic stability, making it less reactive in nucleophilic environments compared to carbamates .

Biological Activity

Ethyl 2-(((benzyloxy)carbonyl)amino)cyclopropanecarboxylate, with the molecular formula C14H17NO4, is a compound of significant interest in medicinal chemistry due to its unique cyclopropane structure and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, applications, and relevant research findings.

Overview of the Compound

This compound features a cyclopropane ring, which contributes to its chemical reactivity and biological properties. The benzyloxycarbonyl (Cbz) protecting group is particularly useful in synthetic applications, especially in peptide synthesis and drug development .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The removal of the benzyloxycarbonyl group can release the active cyclopropane-containing molecule, which may modulate enzyme activity or receptor interactions. This mechanism is crucial for its potential therapeutic applications .

Biological Activities

Research indicates that cyclopropane derivatives exhibit a wide range of biological activities, including:

- Enzyme Inhibition : Compounds with cyclopropane structures have been shown to inhibit various enzymes, potentially leading to therapeutic effects in diseases such as cancer and metabolic disorders .

- Antimicrobial Properties : Cyclopropane-containing compounds have demonstrated antimicrobial activity against several pathogens, making them candidates for antibiotic development .

- Antitumor Activity : Some studies suggest that these compounds may possess antitumor properties, inhibiting the growth of cancer cells through various mechanisms .

Table 1: Summary of Biological Activities

Case Study: Antimicrobial Activity

A study investigated the antimicrobial properties of cyclopropane derivatives, including this compound. The results indicated significant inhibition of bacterial growth, particularly against Gram-positive strains. The mechanism was attributed to disruption of bacterial cell wall synthesis .

Case Study: Enzyme Inhibition

In another research effort, the compound was evaluated for its ability to inhibit cholesteryl ester transfer protein (CETP), an enzyme linked to cardiovascular diseases. The findings suggested that this compound could potentially be developed into a therapeutic agent for managing cholesterol levels and preventing heart disease .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.